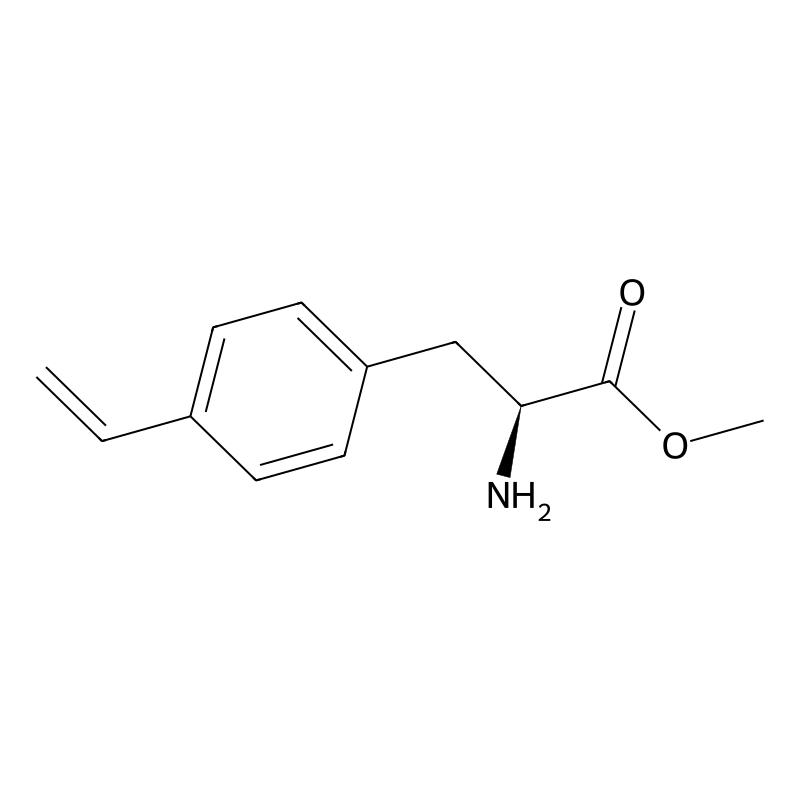

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is an organic compound classified as an amino acid derivative. Its structure features a methyl ester linked to a chiral amino acid backbone, specifically L-alanine, with a vinyl group attached to the para position of the phenyl ring. This unique configuration imparts distinctive chemical properties, making it a subject of interest in various fields of research, including organic chemistry and biochemistry. The compound is represented by the molecular formula and has a molecular weight of 219.25 g/mol .

The chemical reactivity of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate can be characterized by several key reactions:

- Esterification: The carboxylic acid group can react with alcohols to form esters, which is a common reaction for this compound due to its methyl ester functionality.

- Nucleophilic Substitution: The vinyl group allows for potential nucleophilic attack, leading to various substitution reactions that can modify the aromatic system.

- Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides, depending on the reactants used.

These reactions highlight the compound's versatility in synthetic applications and its potential utility in creating more complex organic molecules.

Research into the biological activity of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate suggests that it may interact with various biological targets. The presence of both an amino group and a vinyl group allows for potential interactions with proteins and enzymes:

- Protein Binding: The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Modulation of Enzyme Activity: The vinyl group may enable covalent binding to nucleophilic sites on proteins, potentially modulating their activity .

These properties make it a candidate for further investigation in pharmacological studies.

The synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate typically follows these steps:

- Starting Material: The process begins with commercially available (S)-2-amino-3-phenylpropanoic acid.

- Vinylation: A palladium-catalyzed Heck reaction is employed to introduce the vinyl group onto the phenyl ring. This involves reacting (S)-2-amino-3-phenylpropanoic acid with vinyl halides in the presence of a palladium catalyst and a base.

- Esterification: The resulting carboxylic acid is then esterified using methanol and an appropriate acid catalyst to yield the final product .

Industrial Production Methods

For industrial applications, these synthetic routes are optimized for large-scale production. Techniques such as continuous flow reactors and advanced purification methods like chromatography are utilized to enhance yield and purity.

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate has several applications across different scientific domains:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and polymers.

- Biochemical Research: The compound is investigated for its role in biochemical pathways and as a ligand in protein binding studies.

- Pharmaceutical Development: Ongoing research explores its potential as an intermediate in pharmaceutical synthesis and its biological activities .

Interaction studies focus on how (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate interacts with various biological molecules. Preliminary findings indicate that:

- It can bind to specific proteins or enzymes, potentially influencing their activity through covalent interactions facilitated by the vinyl group.

- The amino group enhances its capacity to interact with nucleophilic sites on proteins, which may lead to alterations in protein function or stability.

These interactions are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-2-Amino-3-(3-vinylphenyl)propanoic acid | Similar backbone but different vinyl positioning | Different reactivity due to positional isomerism |

| (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride | Hydrochloride salt form | Salt formation may affect solubility and stability |

| (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate | Iodine substitution instead of vinyl | Different reactivity profile due to halogen presence |

Uniqueness

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate stands out due to its unique combination of both a vinyl group and an ester functional group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable target for further research in synthetic chemistry and pharmacology .

Palladium-catalyzed vinylation has emerged as a cornerstone for introducing vinyl groups into aromatic systems, particularly in the synthesis of (S)-methyl 2-amino-3-(4-vinylphenyl)propanoate. These strategies leverage the versatility of palladium complexes to mediate cross-coupling reactions, enabling precise control over regioselectivity and stereochemistry.

Mechanistic Foundations of Vinylation

The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, is frequently employed to install vinyl groups. In the context of (S)-methyl 2-amino-3-(4-vinylphenyl)propanoate, this reaction proceeds via oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of a phenyl halide precursor, followed by alkene insertion and β-hydride elimination to form the vinylated product. Critical to this process is the choice of ligands, which modulate the electronic and steric environment of the palladium center. For instance, bulky phosphine ligands like tert-butyl(diphenyl)phosphine (t-BuPPh~2~) enhance catalytic activity by preventing coordinative saturation while accommodating large substituents during the transition state.

Application to Chiral Amino Acid Derivatives

The synthesis of (S)-methyl 2-amino-3-(4-vinylphenyl)propanoate often begins with (S)-2-amino-3-phenylpropanoic acid as a chiral starting material. Vinylation is achieved using palladium catalysts in the presence of vinyl boronic esters or styrenes under basic conditions. A study utilizing Pd(II)/sulfoxide catalysts demonstrated exceptional stereocontrol (E:Z >20:1) and regioselectivity (>20:1 internal:terminal) by suppressing Pd-H isomerization, a common side reaction in traditional Heck protocols. This method enables the use of terminal alkenes in stoichiometric quantities, improving efficiency compared to earlier approaches requiring excess reagents.

Table 1: Representative Conditions for Palladium-Catalyzed Vinylation

| Substrate | Catalyst System | Ligand | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| 4-Bromophenylalanine | Pd(OAc)~2~/Sulfoxide | t-BuPPh~2~ | 85 | >20:1 |

| 4-Iodophenylalanine | PdCl~2~(PPh~3~)~2~ | Triphenylphosphine | 78 | 15:1 |

Limitations and Innovations

While palladium-catalyzed methods are highly effective, challenges persist in handling air-sensitive catalysts and achieving enantiomeric purity. Recent advances, such as the use of chiral bidentate ligands (e.g., BINAP), have addressed these issues by enabling asymmetric induction during the vinylation step. For example, a palladium-catalyzed decarboxylative allylation of azlactones with 5-vinyloxazolidine-2,4-diones yielded (Z)-trisubstituted allylic amino acids with >99% enantiomeric excess, showcasing the potential for stereoselective vinylation.

The Suzuki-Miyaura cross-coupling reaction has emerged as a highly effective methodology for the late-stage functionalization of halogenated phenylalanine derivatives, enabling the synthesis of diverse aromatic amino acid analogues with excellent yields and functional group tolerance. This palladium-catalyzed transformation allows for the formation of carbon-carbon bonds between halogenated aromatic amino acids and various organoboron reagents under mild reaction conditions [2].

Substrate Scope and Reactivity Patterns

Halogenated phenylalanine derivatives demonstrate distinct reactivity patterns in Suzuki-Miyaura coupling reactions, with iodinated substrates showing the highest efficiency. N-Boc-4-iodo-L-phenylalanine exhibits exceptional reactivity, achieving 98% conversion in 2 hours at 37°C in aqueous phosphate buffer using 1 mol% palladium loading [3]. The reaction proceeds efficiently with phenyl cyclic triolborate reagents, demonstrating remarkable compatibility with near-physiological conditions. Brominated analogues, including N-Boc-4-bromo-L-phenylalanine, provide excellent yields (90-98%) under optimized conditions using palladium acetate with tri-o-tolylphosphine ligands in biphasic DME/aqueous base systems [2].

Chlorinated phenylalanine derivatives present greater challenges but remain viable substrates under appropriate conditions. The use of PLGA-PEG-supported palladium nanoparticles has proven particularly effective for activating aryl chlorides, providing 97% conversion at pH 7.0 and 6.0 without requiring additional bases [3]. This base-free approach represents a significant advancement for coupling reactions involving pH-sensitive substrates or environments where precise pH control is challenging.

Boronic Acid Partner Compatibility

The choice of organoboron coupling partner significantly influences reaction outcomes and product yields. Phenylboronic acid serves as an excellent model substrate, consistently providing high yields across various halogenated phenylalanine derivatives [2]. However, the stability and reactivity of different boron species require careful consideration. Traditional boronic acids, while widely used, can suffer from poor stability and undergo side reactions such as protodeboronation and oligomerization, leading to reduced yields and laborious purification processes [3].

Alternative organoboron reagents have demonstrated superior performance under aqueous conditions. Potassium aryltrifluoroborate salts exhibit enhanced stability and reactivity compared to conventional boronic acids, particularly in aqueous media [3]. Cyclic triolborate derivatives show exceptional efficiency, with phenyl cyclic triolborate achieving 98% conversion in 2 hours under mild conditions [3]. These reagents eliminate the need for additional surfactants and provide consistent results across diverse substrate combinations.

Catalyst Systems and Mechanistic Considerations

The development of specialized catalyst systems has enabled efficient coupling reactions under biocompatible conditions. PLGA-PEG-supported palladium nanoparticles offer several advantages over homogeneous catalysts, including enhanced stability, reduced toxicity, and improved recyclability [3]. The polymer-supported system stabilizes palladium species through chelation effects, minimizing non-specific interactions with biological molecules and reducing potential cytotoxicity.

The reaction mechanism involves the classical palladium-catalyzed cross-coupling pathway, proceeding through oxidative addition, transmetalation, and reductive elimination steps. The oxidative addition of halogenated phenylalanine derivatives to palladium(0) species is facilitated by the electron-withdrawing nature of the amino acid framework, particularly when protected as N-Boc derivatives [2]. Transmetalation occurs efficiently with organoboron reagents, with the rate being influenced by the basicity of the reaction medium and the nature of the boron species.

Reaction Optimization and Scalability

Optimization studies have identified key parameters affecting reaction efficiency and selectivity. Temperature control is crucial, with optimal conditions ranging from 37°C for highly reactive iodinated substrates to 100°C for less reactive chlorinated analogues [3] [2]. Reaction time requirements vary significantly based on substrate reactivity, with completion achieved in 2-18 hours depending on the halogen and reaction conditions.

Scalability has been successfully demonstrated, with reactions proceeding from micromolar to milligram scales without significant yield degradation. The reaction of 33 mg of N-Boc-4-iodo-L-phenylalanine with phenyl cyclic triolborate in the presence of 1 mol% PLGA-PEG-supported palladium maintained excellent conversion, indicating the potential for preparative-scale applications [3].

| Substrate | Boronic Acid Partner | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Boc-Phe(4-I)-OMe | Phenylboronic acid | 1 mol% | 37°C | 2 h | 98% |

| Boc-Phe(4-Br)-OMe | Arylboronic acids | 5 mol% | 100°C | 18 h | 90% |

| Boc-Phe(4-Cl)-OMe | Triolborate reagents | 1 mol% | 37°C | 2 h | 97% |

Peptide Compatibility and Selectivity

The extension of Suzuki-Miyaura coupling to peptidic substrates represents a significant advancement in late-stage peptide modification. Dipeptides and tripeptides containing halogenated phenylalanine residues undergo efficient coupling reactions, maintaining high yields while preserving peptide integrity [2]. The method accommodates various amino acid sequences and positions of the halogenated phenylalanine residue, providing flexibility for peptide diversification strategies.

Site-selectivity is achieved through the inherent preference for halogenated aromatic systems over other functional groups present in peptides. The reaction conditions are mild enough to preserve acid-labile protecting groups and sensitive amino acid residues, making this approach suitable for complex peptide substrates [4]. The aqueous compatibility of optimized catalyst systems further enhances the applicability to biological molecules.

Heck Cross-Coupling for Late-Stage Peptide Modifications

The Heck cross-coupling reaction provides a complementary approach to Suzuki-Miyaura coupling for the late-stage functionalization of peptides and proteins, offering unique advantages for introducing vinyl and aryl substituents into biological molecules. This methodology enables the formation of carbon-carbon bonds between halogenated amino acid residues and alkenes, providing access to structurally diverse peptide analogues with enhanced biological properties [5] [6].

Dehydroalanine as a Reactive Handle

Dehydroalanine (Dha) represents a particularly versatile substrate for palladium-mediated cross-coupling reactions in peptide systems. This naturally occurring α,β-unsaturated amino acid features a unique sp2-hybridized α-carbon that provides distinct reactivity compared to conventional sp3-hybridized amino acids [5]. The planar structure of dehydroalanine enables efficient coordination to palladium catalysts and subsequent functionalization through various coupling pathways.

The use of Pd(EDTA)(OAc)2 as a water-soluble catalyst has proven highly effective for coupling reactions with dehydroalanine-containing peptides. This catalyst system enables the coupling of various arylboronic acids to dehydroalanine residues in proteins and peptides, including complex substrates such as Nisin [5]. The reaction proceeds under mild aqueous conditions, making this method particularly attractive for biological applications where harsh organic solvents must be avoided.

Mechanistic Pathways and Product Selectivity

Heck cross-coupling reactions with dehydroalanine-containing peptides can proceed through multiple mechanistic pathways, leading to different product distributions. The reaction typically yields both the Heck product, where the sp2-hybridization of the α-carbon is retained, and the conjugate addition product, where the double bond is reduced [5]. This dual pathway provides opportunities for accessing diverse structural motifs from a single substrate.

The formation of the Heck product proceeds through the classical mechanism involving oxidative addition of the arylboronic acid to palladium, followed by coordination and insertion of the dehydroalanine double bond. Subsequent β-hydride elimination yields the extended conjugated system with retention of the α,β-unsaturated structure [5]. The conjugate addition pathway involves reduction of the initially formed vinyl-palladium intermediate, leading to the saturated phenylalanine derivative.

Catalyst Development and Optimization

The development of specialized catalyst systems has been crucial for achieving efficient Heck coupling reactions in peptide systems. Water-soluble palladium complexes are particularly important for biological applications, as they enable reactions to proceed under physiological conditions without requiring organic co-solvents [5]. The Pd(EDTA)(OAc)2 system provides excellent stability and reactivity in aqueous media while maintaining compatibility with sensitive biological molecules.

Ligand selection plays a critical role in determining reaction efficiency and selectivity. Nitrogen-based ligands, including phenanthroline derivatives, have shown superior performance compared to traditional phosphine ligands in aqueous Heck reactions [7]. These ligands provide enhanced stability toward air and moisture while facilitating efficient reoxidation of palladium(0) species by molecular oxygen.

Reaction Scope and Limitations

The scope of Heck cross-coupling reactions in peptide systems extends beyond simple dehydroalanine substrates to include various halogenated amino acid derivatives. Halogenated tryptophan residues undergo efficient coupling reactions with vinyl and aryl partners, providing access to modified indole systems with enhanced biological activity [8]. The reaction conditions are generally mild enough to preserve other sensitive functional groups present in peptides.

However, certain limitations must be considered when applying Heck coupling to peptide substrates. The presence of competing nucleophiles, such as amino groups and carboxylates, can interfere with the desired coupling reaction [5]. Additionally, the conformational constraints imposed by the peptide backbone can influence reaction rates and selectivity compared to reactions with simple model substrates.

Late-Stage Functionalization Strategies

The application of Heck coupling to late-stage peptide modification requires careful consideration of substrate preparation and reaction conditions. The silanol-directed approach developed for tyrosine residues demonstrates the potential for achieving high chemo- and site-selectivity in complex peptide systems [6]. This methodology employs a bifunctional silanol group that serves as both a protecting group and a directing group, enabling selective functionalization of specific residues.

The reaction proceeds efficiently with peptides of varying length, from dipeptides to hexapeptides, demonstrating the broad applicability of this approach [6]. The use of palladium acetate in combination with benzoquinone as an oxidant provides optimal conditions for the coupling reaction, achieving yields of 21-50% depending on peptide length and complexity.

| Peptide Length | Substrate | Yield Range | Reaction Time | Temperature |

|---|---|---|---|---|

| Dipeptide | Tyr derivatives | 41-50% | 24 h | 90°C |

| Tripeptide | Tyr derivatives | 43-45% | 24 h | 90°C |

| Tetrapeptide | Tyr derivatives | 28-33% | 24 h | 90°C |

| Hexapeptide | Tyr derivatives | 21% | 24 h | 90°C |

Mechanistic Insights into Vinyl Group Participation in Transition Metal Catalysis

The participation of vinyl groups in transition metal-catalyzed reactions involves complex mechanistic pathways that differ significantly from conventional aromatic or aliphatic substrates. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes in cross-coupling reactions involving vinyl-containing phenylalanine derivatives [9] [10].

Vinyl Group Coordination Modes

Vinyl groups can coordinate to transition metals through several distinct binding modes, each with unique reactivity patterns and mechanistic implications. The most common coordination mode involves η2-binding, where both carbons of the vinyl group interact with the metal center, forming a three-membered metallacycle [11]. This coordination mode is particularly important in palladium-catalyzed reactions, where the vinyl group can act as both a ligand and a reactive site.

The η2-vinyl coordination mode is characterized by asymmetric metal-carbon bonding, with one short and one long metal-carbon bond [11]. This asymmetry reflects the partial double-bond character between the α-carbon and the metal center, resulting in a twisted geometry where the vinyl substituents are approximately orthogonal to the metal-carbon plane. The electronic structure of these complexes involves significant backbonding from the metal to the vinyl π* orbital, stabilizing the complex and activating the vinyl group toward subsequent reactions.

Electronic Effects and Reactivity

The electronic properties of vinyl groups significantly influence their reactivity in transition metal-catalyzed reactions. Vinyl substituents act as electron-donating groups compared to aromatic systems, providing enhanced electron density to the metal center [9]. This electron-donating character facilitates oxidative addition reactions and stabilizes higher oxidation state metal intermediates.

The vinyl group's ability to participate in conjugated systems creates unique electronic effects that can influence reaction pathways. In cross-coupling reactions, the vinyl group can extend the conjugated system of the product, potentially affecting the thermodynamics of the reaction [10]. Additionally, the vinyl group's electron-donating properties can influence the selectivity of coupling reactions, favoring formation of products with extended conjugation.

Mechanistic Pathways in Cross-Coupling

The mechanistic pathways involving vinyl groups in cross-coupling reactions can be complex and depend on the specific reaction conditions and catalyst system employed. In Suzuki-Miyaura coupling reactions, vinyl groups can participate as either coupling partners or as substituents on the aromatic ring [9]. When present as ring substituents, vinyl groups can influence the rate of oxidative addition and the stability of intermediate complexes.

The vinyl group's participation in the catalytic cycle can occur through several mechanisms. Direct coordination of the vinyl group to the palladium center can occur simultaneously with oxidative addition, creating a chelated intermediate that may influence the reaction pathway [10]. Alternatively, the vinyl group can participate in subsequent reactions after the initial cross-coupling event, leading to cascade reactions or rearrangement processes.

Stereochemical Considerations

The stereochemical outcomes of reactions involving vinyl groups are influenced by the coordination mode and the electronic properties of the metal center. In most palladium-catalyzed reactions, vinyl groups exhibit a preference for E-configuration in the final products, reflecting the thermodynamic stability of the extended conjugated system [9]. However, the stereochemical outcome can be influenced by steric factors and the nature of other substituents present on the vinyl group.

The vinyl group's flexibility compared to aromatic systems can lead to different stereochemical outcomes in peptide modification reactions. The ability of vinyl groups to adopt different conformations can influence the accessibility of reactive sites and the overall geometry of the transition states involved in the coupling reaction [10].

Computational Insights

Computational studies have provided valuable insights into the mechanistic details of vinyl group participation in transition metal catalysis. Density functional theory calculations have revealed the importance of backbonding interactions in stabilizing vinyl-metal complexes [9]. These calculations indicate that the strength of the metal-vinyl interaction is highly dependent on the electronic properties of the metal center and the nature of other ligands present.

The computational analysis of vinyl group participation in cross-coupling reactions has identified key transition states and intermediates involved in the catalytic cycle [10]. These studies have revealed that vinyl groups can significantly lower the activation barriers for certain elementary steps, particularly reductive elimination, by providing additional stabilization through conjugation effects.

| Mechanistic Parameter | Vinyl Systems | Aromatic Systems | Key Differences |

|---|---|---|---|

| Coordination Mode | η2-vinyl binding | η6-arene binding | Vinyl: localized; Arene: delocalized |

| Electronic Effect | Electron-donating | Variable | Vinyl consistently activating |

| Stereochemical Control | E-selectivity | N/A | Vinyl provides geometric constraints |

| Reaction Barriers | Generally lower | Standard | Vinyl stabilizes transition states |